molecular formula C15H16N4O2 B4553518 N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B4553518
M. Wt: 284.31 g/mol
InChI Key: JGEWQOBGCOOFHT-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization at specific positions. One common method involves the palladium-catalyzed aminocarbonylation of pyrazolo[3,4-b]pyridine derivatives. This reaction uses carbon monoxide gas, which can be generated ex situ, and various amines to introduce the carboxamide group .

Industrial Production Methods

Industrial production of this compound may involve optimizing the aminocarbonylation process to achieve high yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure scalability and consistency in production.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen-containing functional groups.

    Reduction: Removal of oxygen or addition of hydrogen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its unique combination of a pyrazolo[3,4-b]pyridine core with a furan ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-9-7-12(13-10(2)18-19(3)14(13)17-9)15(20)16-8-11-5-4-6-21-11/h4-7H,8H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEWQOBGCOOFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 4
N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 5
N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 6
N-(2-furylmethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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